Venadaparib hydrochloride

Description

Properties

IUPAC Name |

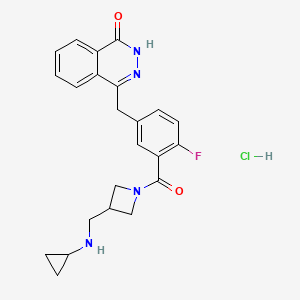

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2.ClH/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16;/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVSACOGQQIXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681020-60-9 | |

| Record name | Venadaparib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681020609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VENADAPARIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8S8D3DK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Venadaparib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] Its mechanism of action centers on the concept of synthetic lethality, a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.[4][5] In the context of oncology, Venadaparib exploits the vulnerabilities of cancer cells with pre-existing defects in DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of Venadaparib hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary molecular target of Venadaparib is the PARP family of enzymes, which play a crucial role in the DNA damage response (DDR).[1][6] Specifically, PARP-1 and PARP-2 are activated by single-strand breaks (SSBs) in DNA.[6] Upon activation, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of SSBs.[5][8]

Venadaparib competitively inhibits the catalytic activity of PARP-1 and PARP-2, preventing the synthesis of PAR and thereby hindering the recruitment of the DNA repair machinery.[3][9] This inhibition leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3][6]

In normal, healthy cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancer cells with mutations in BRCA1, BRCA2, or other genes involved in the HR pathway, these DSBs cannot be accurately repaired.[6][7] The accumulation of unrepaired DSBs triggers genomic instability and ultimately leads to apoptosis (programmed cell death).[6] This selective killing of HR-deficient cancer cells while sparing normal cells is the essence of the synthetic lethality induced by Venadaparib.

A key feature of Venadaparib is its strong PARP trapping activity.[10][11] This means that in addition to inhibiting the catalytic activity of PARP, Venadaparib also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication and repair, contributing significantly to the drug's anti-tumor efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of Venadaparib.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |

| PARP-1 | 1.4[2][3] | - |

| PARP-2 | 1.0[2][3] | - |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity

| Assay | Cell Line | Venadaparib EC50 (nmol/L) | Olaparib EC50 (nmol/L) | Talazoparib EC50 (nmol/L) | Rucaparib EC50 (nmol/L) | Niraparib EC50 (nmol/L) | Veliparib EC50 (nmol/L) |

| PAR Formation Inhibition | HeLa (DNA damage-induced) | 0.5[1][2] | 0.7[1] | 0.7[1] | 1.9[1] | 5.6[1] | 4.5[1] |

EC50: The half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Growth Inhibitory Effect in BRCA-Mutated Cancer Cell Lines (Colony Formation Assay)

| Cell Line | Genetic Alteration | Venadaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) |

| MDA-MB-436 | BRCA1 mutation | ≤5[12] | - |

| Capan-1 | BRCA2 mutation | 50[12] | - |

Experimental Protocols

Enzymatic Assay against Recombinant PARP Enzymes

This protocol is designed to determine the in vitro inhibitory activity of Venadaparib against various PARP enzymes.

-

Enzymes and Reagents : Recombinant human PARP enzymes (PARP-1, PARP-2, etc.) are used.[6] The assay is performed by BPS Bioscience.[6]

-

Compound Preparation : Venadaparib is serially diluted to concentrations ranging from 0.000005 to 10 μmol/L.[6]

-

Assay Procedure : The enzymatic reactions are initiated by adding the substrate and the respective PARP enzyme to wells of a microplate containing the various concentrations of Venadaparib.

-

Detection : Luminescent output, proportional to PARP activity, is measured using a microplate reader.[6]

-

Data Analysis : The IC50 values are calculated by plotting the percent inhibition against the logarithm of the Venadaparib concentration and fitting the data to a sigmoidal dose-response curve.[6]

Cellular PAR Formation Assay

This assay measures the ability of Venadaparib to inhibit PAR synthesis within cells after the induction of DNA damage.

-

Cell Line : HeLa cells are commonly used for this assay.[1]

-

Induction of DNA Damage : DNA damage is induced in the HeLa cells.

-

Compound Treatment : Cells are treated with varying concentrations of Venadaparib.

-

PAR Detection : The levels of poly(ADP-ribose) are quantified using an appropriate method, such as an ELISA-based assay or immunofluorescence.

-

Data Analysis : The EC50 value is determined by plotting the inhibition of PAR formation against the drug concentration.[1]

Colony Formation Assay

This assay assesses the long-term cytotoxic effect of Venadaparib on cancer cell lines with and without BRCA mutations.

-

Cell Lines : A panel of cancer cell lines with well-characterized genetic backgrounds (e.g., with or without BRCA1/2 mutations) is used.[1]

-

Cell Seeding : A low density of cells is seeded into culture plates.

-

Compound Treatment : The cells are treated with a range of concentrations of Venadaparib (e.g., 0.03 to 50,000 nmol/L).[1] The final concentration of the DMSO solvent should be less than 1%.[1]

-

Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for a period of 11 to 30 days, allowing for colony formation.[1]

-

Staining and Counting : Colonies are stained with crystal violet, and the number of colonies is counted.[1]

-

Data Analysis : The IC50 for growth inhibition is calculated based on the reduction in colony formation at different drug concentrations.[1]

Signaling Pathways and Logical Relationships

Venadaparib's Mechanism of Action in HR-Deficient Cancer Cells

Caption: Venadaparib's synthetic lethality in HR-deficient cells.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing Venadaparib's in vivo efficacy.

Conclusion

This compound is a promising next-generation PARP inhibitor with a well-defined mechanism of action rooted in the principle of synthetic lethality.[1][13] Its high potency against PARP-1 and PARP-2, coupled with strong PARP trapping activity, leads to the selective killing of cancer cells with deficiencies in the homologous recombination DNA repair pathway.[10][11] The preclinical data, including enzymatic and cellular assays, as well as in vivo xenograft models, consistently demonstrate its superior anti-cancer effects and favorable safety profile compared to other PARP inhibitors.[1][13] These findings have paved the way for ongoing clinical investigations to evaluate the full therapeutic potential of Venadaparib in various solid tumors.[10][13][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacr.org [aacr.org]

- 5. youtube.com [youtube.com]

- 6. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idience.com [idience.com]

- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]

A Novel PARP Inhibitor Discovery and Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, development, and application of novel Poly (ADP-ribose) Polymerase (PARP) inhibitors. It covers the fundamental biology of PARP, the mechanism of action of its inhibitors, key preclinical and clinical development stages, and future directions in the field.

Introduction: The Role of PARP in Genome Integrity

The PARP Superfamily

The Poly (ADP-ribose) Polymerase (PARP) superfamily consists of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1] These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as PARylation.[2][3] This process creates long, branched polymers of poly (ADP-ribose) (PAR) that act as a scaffold to recruit other proteins.[3]

PARP1: The Guardian of the Genome

PARP1 is the most abundant and well-studied member of the family, acting as a primary sensor for DNA damage.[4] It recognizes and binds to DNA single-strand breaks (SSBs), which can occur at a rate of thousands per cell per day.[5][6] Upon binding to damaged DNA, PARP1's catalytic activity increases dramatically, leading to the synthesis of PAR chains on itself (auto-PARylation) and other nuclear proteins like histones.[5][7]

The Base Excision Repair (BER) Pathway

The PAR chains generated by PARP1 serve as a signal to recruit the machinery for the Base Excision Repair (BER) pathway, which is the primary mechanism for repairing SSBs.[8] The auto-PARylation of PARP1 eventually causes its dissociation from the DNA, allowing the repair proteins to access and mend the break.[2] This rapid repair process is vital for maintaining genomic integrity and preventing the collapse of replication forks, which can lead to more lethal double-strand breaks (DSBs).[2][9]

The Rationale for PARP Inhibition in Oncology

The development of PARP inhibitors (PARPis) is rooted in the concept of exploiting specific vulnerabilities in cancer cells, particularly those with deficiencies in other DNA repair pathways.

The Concept of Synthetic Lethality

Synthetic lethality describes a relationship where the loss of function in two different genes independently is viable for a cell, but the simultaneous loss of both results in cell death.[1] The first and most prominent application of this concept for PARPis is in cancers with mutations in the BRCA1 or BRCA2 genes.[10]

BRCA1 and BRCA2 are essential proteins in the Homologous Recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[10] In cells with mutated BRCA1/2 (HR-deficient), the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs.

When a PARPi is introduced, the BER pathway is inhibited. Unrepaired SSBs accumulate and, during DNA replication, lead to the collapse of replication forks and the formation of DSBs.[9] In a normal cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic catastrophe and apoptotic cell death.[5][9] This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of PARPi therapy.[8]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro PARP activity Inhibition [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. Clonogenic Cell Survival Assay [bio-protocol.org]

- 9. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Selective Profile of IDX-1197 (Venadaparib): A PARP1/2 Inhibitor for Advanced Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of IDX-1197, also known as venadaparib, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) 1 and 2. This document details the quantitative data on its enzymatic inhibition, cellular activity, and in vivo efficacy, along with the methodologies of the key experiments performed.

Executive Summary

IDX-1197 (venadaparib) is a highly selective and orally active PARP1/2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] Its mechanism of action involves the inhibition of PARP-mediated DNA single-strand break (SSB) repair, leading to the accumulation of double-strand breaks (DSBs) and subsequent synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] This guide synthesizes the available data to present a comprehensive overview of its selectivity and preclinical pharmacology.

In Vitro Selectivity and Potency

IDX-1197 exhibits potent and selective inhibition of PARP1 and PARP2 enzymes. Its selectivity has been evaluated against a panel of PARP family members and other enzymes.

Enzymatic Inhibition Profile

The inhibitory activity of IDX-1197 was assessed using enzymatic assays against a range of recombinant human PARP enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of selectivity for PARP1 and PARP2 over other PARP isoforms.

| Enzyme | IDX-1197 (Venadaparib) IC50 (nM) | Olaparib IC50 (nM) |

| PARP1 | 0.8[1][3] | 0.6[1][3] |

| PARP2 | 3[1][3] | 0.5[1][3] |

| PARP3 | ~780[1][3] | 14[1][3] |

| TNKS-1 (PARP5a) | >10,000[1][3][4] | Not Reported |

| TNKS-2 (PARP5b) | ~3,200[1][3] | Not Reported |

| PARP6 | >10,000[1][3] | 750[1][3] |

| PARP7 | >10,000[3] | 410[3] |

| PARP8 | >10,000[3] | 1,650[3] |

| PARP10 | >10,000[3] | 540[3] |

| PARP11 | >10,000[3] | Not Reported |

| PARP12 | >10,000[3] | 1,100[3] |

| PARP14 | >10,000[3] | Not Reported |

| PARP15 | >10,000[3] | 6,000[3] |

Table 1: In vitro enzymatic inhibitory activity of IDX-1197 against a panel of PARP enzymes.

Cellular Activity: PAR Formation and PARP Trapping

IDX-1197 effectively inhibits the formation of poly(ADP-ribose) (PAR) in cells and demonstrates potent PARP-trapping activity.

| Assay | IDX-1197 (Venadaparib) EC50 (nM) | Olaparib EC50 (nM) | Rucaparib EC50 (nM) | Niraparib EC50 (nM) | Talazoparib EC50 (nM) | Veliparib EC50 (nM) |

| PAR Formation (HeLa cells) | 0.5[1][3] | 0.7[1][3] | 1.9[1][3] | 5.6[1][3] | 0.7[1][3] | 4.5[1][3] |

| PARP Trapping | 2.2[1][3] | 7.3[1][3] | 6.4[1][3] | 118.0[1][3] | 1.9[1][3] | 57.7[1][3] |

Table 2: Cellular activity of IDX-1197 in PAR formation and PARP trapping assays.

Experimental Protocols

PARP Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of IDX-1197 against a panel of recombinant human PARP enzymes.

Methodology:

-

Enzymes: Recombinant human PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2, PARP-6, PARP-7, PARP-8, PARP-10, PARP-11, PARP-12, PARP-14, and PARP-15 were used.[1]

-

Assay Principle: The assays were performed by BPS Bioscience.[1] A typical PARP enzymatic assay measures the incorporation of biotinylated NAD+ onto histone proteins. The biotinylated histones are then detected using a streptavidin-conjugated reporter.

-

Procedure:

-

Varying concentrations of IDX-1197 (typically from 0.000005 to 10 μmol/L) were incubated with the respective PARP enzyme, activated DNA, and a histone-coated plate.[1]

-

The enzymatic reaction was initiated by the addition of biotinylated NAD+.

-

Following incubation, the plate was washed, and streptavidin-horseradish peroxidase (HRP) was added.

-

After a further incubation and wash, a chemiluminescent substrate was added, and the luminescent output was measured using a microplate reader.[1]

-

IC50 values were calculated from the dose-response curves.[1]

-

Cellular PAR Formation Assay

Objective: To measure the ability of IDX-1197 to inhibit PARP1-mediated PAR synthesis in a cellular context.

Methodology:

-

Assay Principle: This assay quantifies the levels of PAR in cells following DNA damage and treatment with a PARP inhibitor.

-

Procedure:

-

HeLa cells were seeded in microplates.

-

Cells were treated with various concentrations of IDX-1197.

-

DNA damage was induced, typically using an alkylating agent like methyl methanesulfonate (MMS).

-

Cells were lysed, and the PAR levels in the lysate were measured using an ELISA-based kit (e.g., HT PARP in vivo pharmacodynamic assay II kit).[3]

-

The assay involves capturing PAR onto a plate and detecting it with an anti-PAR antibody.

-

EC50 values, the concentration required to inhibit PAR formation by 50%, were determined.[4]

-

PARP Trapping Assay

Objective: To assess the ability of IDX-1197 to trap PARP1 on DNA.

Methodology:

-

Assay Principle: This in vitro enzymatic assay, performed by BPS Bioscience using their PARPtrap™ assay kit, measures the formation of a stable complex between the PARP enzyme and a DNA probe in the presence of an inhibitor.[1] The assay utilizes fluorescence polarization, where a larger, slower-tumbling molecule (PARP-DNA complex) results in a higher polarization value compared to the free DNA probe.

-

Procedure:

-

Recombinant human PARP1 enzyme was incubated with a fluorescently labeled DNA oligonucleotide duplex.

-

Varying concentrations of IDX-1197 (from 0.000026 to 5 μmol/L) were added.[1]

-

The reaction was initiated by the addition of NAD+. In the absence of an effective trapping inhibitor, PARP1 auto-PARylates and dissociates from the DNA, leading to a low fluorescence polarization signal. In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, resulting in a high fluorescence polarization signal.

-

Fluorescence polarization was measured using a microplate reader.

-

EC50 values were calculated based on the increase in fluorescence polarization.[1]

-

In Vivo Efficacy and Pharmacodynamics

The anti-tumor activity of IDX-1197 has been evaluated in patient-derived xenograft (PDX) models.

PDX Models of Ovarian and Breast Cancer

Objective: To determine the in vivo anti-tumor efficacy and pharmacodynamic effects of IDX-1197.

Methodology:

-

Animal Models: Athymic nude mice bearing PDX tumors, including a germline BRCA1-mutated ovarian cancer model (OV_065) and breast cancer models (both germline BRCA-mutated and non-germline BRCA-mutated), were used.[1][4]

-

Efficacy Assessment: Tumor growth was monitored over time, and tumor growth inhibition (TGI) was calculated.

-

Pharmacodynamic Assessment: Tumor and peripheral blood mononuclear cell (PBMC) samples were collected at various time points post-dosing to measure PAR levels using an ELISA-based assay.[4][5] This provides a measure of target engagement and duration of action.

Key In Vivo Findings:

-

Oral administration of IDX-1197 led to significant, dose-dependent tumor growth inhibition in ovarian and breast cancer PDX models.[1][2][4]

-

IDX-1197 demonstrated greater tumor growth inhibition compared to olaparib and niraparib in some breast cancer PDX models.[2][4]

-

Significant PAR inhibition (>90%) in tumor tissues was observed and sustained for up to 24 hours post-dose.[4]

Signaling Pathway Context

PARP1 and PARP2 are key enzymes in the base excision repair (BER) and single-strand break repair (SSBR) pathways. Their inhibition by IDX-1197 has profound effects on DNA repair and cancer cell survival, particularly in the context of HRR deficiency.

Conclusion

IDX-1197 (venadaparib) is a potent and highly selective inhibitor of PARP1 and PARP2. The comprehensive preclinical data, including its enzymatic selectivity, cellular potency in inhibiting PAR formation and trapping PARP on DNA, and significant in vivo anti-tumor efficacy, underscore its potential as a best-in-class PARP inhibitor.[2][4] The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent for the treatment of advanced solid tumors.

References

- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Venadaparib Hydrochloride: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib, also known as IDX-1197, is a potent, selective, and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] As a hydrochloride salt, Venadaparib (CAS: 1681020-60-9) is under investigation for the treatment of solid tumors, particularly those with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations.[4][5] Its mechanism of action relies on inducing synthetic lethality in cancer cells by preventing the repair of DNA single-strand breaks (SSBs), which leads to the accumulation of cytotoxic double-strand breaks (DSBs).[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of Venadaparib hydrochloride, details the experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(3-(3-((cyclopropylamino)methyl)azetidine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one hydrochloride | [5] |

| Chemical Formula | C23H24ClFN4O2 | [5] |

| Molecular Weight | 442.92 g/mol | [5] |

| CAS Number | 1681020-60-9 | [4][5] |

| Solubility | Free Base: - In DMSO: 81 mg/mL (199.28 mM)- In Ethanol: 5 mg/mL (12.3 mM)- In Water: InsolubleHydrochloride Salt: - Aqueous: Described as having "high solubility" | [1][7] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available | |

| logP (Octanol/Water) | 2.3 (Computed for free base, XLogP3-AA) | [6] |

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Venadaparib exerts its anticancer effects by targeting the DNA damage response (DDR) pathway. It specifically inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][6] In normal cells, if SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway.

However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), DSBs cannot be efficiently repaired. By inhibiting PARP with Venadaparib, the accumulation of unrepaired SSBs leads to an increase in DSBs. The cell's inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][5]

Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.

-

Phase Separation: The undissolved solid is separated from the solution via centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for the shake-flask method of solubility determination.

Melting Point Determination

The melting point provides information on purity and identity. The capillary method is a standard pharmacopeial technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Initial Heating: The capillary tube is placed in a heating block apparatus. The temperature is raised rapidly to approximately 15-20°C below the expected melting point.

-

Final Heating: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded as the melting range.[8] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[8]

Caption: Workflow for melting point determination using the capillary method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects solubility, absorption, and receptor binding.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with limited aqueous solubility, to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized titrant (e.g., NaOH for an acidic drug, or HCl for a basic drug) is added in small, precise increments using a micro-burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point).

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask HPLC Method)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are mixed and allowed to pre-saturate each other for at least 24 hours.

-

Partitioning: A small amount of Venadaparib is dissolved in one of the phases (or a stock solution is added). The mixture is then shaken vigorously to facilitate partitioning between the n-octanol and aqueous layers.

-

Equilibration: The mixture is left undisturbed or centrifuged to allow for complete separation of the two phases.

-

Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by HPLC.[9] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Caption: Workflow for logP determination via the shake-flask HPLC method.

References

- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Venadaparib | C23H23FN4O2 | CID 117955898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. agilent.com [agilent.com]

Venadaparib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Developed by Ildong Pharmaceutical and its subsidiary Idience, venadaparib has emerged as a promising next-generation therapeutic agent in oncology.[4][5] PARP inhibitors represent a significant class of targeted therapies, particularly effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations.[6] This technical guide provides an in-depth overview of the target validation of venadaparib hydrochloride in cancer cells, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows.

Core Mechanism of Action: Inducing Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[1][7] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the lesion.[8] Inhibition of PARP enzymatic activity prevents the efficient repair of these SSBs.[1][2]

In normal cells, unrepaired SSBs that are encountered during DNA replication can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are then primarily repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be accurately repaired. This leads to genomic instability and, ultimately, cell death through a concept known as synthetic lethality .[1]

Venadaparib leverages this dependency by potently inhibiting PARP1 and PARP2, leading to an accumulation of unrepaired SSBs and their conversion to DSBs.[1][7] Furthermore, venadaparib exhibits strong "PARP trapping" activity, where it locks the PARP enzyme onto the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic and is a key contributor to the anti-tumor efficacy of potent PARP inhibitors.[9][10]

Signaling Pathway: Venadaparib-Induced Synthetic Lethality

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]

- 5. Venadaparib - Idience - AdisInsight [adisinsight.springer.com]

- 6. ascopubs.org [ascopubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PARP and DDR Pathway Drug Discovery [promega.com]

- 9. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Venadaparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (formerly IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] This document provides an in-depth overview of the pharmacodynamics of Venadaparib, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for professionals in the fields of oncology research and drug development.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Venadaparib's primary mechanism of action is the competitive inhibition of PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By binding to the NAD+ binding pocket of PARP enzymes, Venadaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage.[1][5]

The inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[5] This selective killing of HR-deficient cells by PARP inhibitors is a classic example of synthetic lethality.[5]

Beyond enzymatic inhibition, Venadaparib also exhibits strong PARP-trapping activity.[3][6] This process locks the PARP enzyme onto the DNA at the site of the break, creating a cytotoxic PARP-DNA complex that further obstructs DNA replication and repair, contributing significantly to the drug's anti-tumor efficacy.[6][7]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of Venadaparib has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Venadaparib IC₅₀ (nM) | Reference |

| PARP1 | 0.8 - 1.4 | [1][2][5] |

| PARP2 | 1.0 - 3.0 | [1][5] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Venadaparib EC₅₀ (nM) | Reference |

| HeLa | PAR Formation Inhibition | 0.5 | [2] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: In Vivo Anti-Tumor Efficacy and PAR Inhibition

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Intratumoral PAR Inhibition | Reference |

| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 12.5 mg/kg, PO, QD | 131.0% | >90% at 24h post-dose | [8][9] |

| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 25 mg/kg, PO, QD | 132.7% | Not Reported | [9] |

| OV_065 PDX (BRCA1 mutant) | Venadaparib HCl | 50 mg/kg, PO, QD | 135.2% | Not Reported | [9] |

| MX-1 CDX | Venadaparib HCl | 12.5 mg/kg, PO, QD | 43.8% | Not Reported | [9] |

| MX-1 CDX | Venadaparib HCl | 25 mg/kg, PO, QD | 62.9% | Not Reported | [9] |

| MX-1 CDX | Venadaparib HCl | 50 mg/kg, PO, QD | 71.0% | Not Reported | [9] |

PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day). TGI > 100% indicates tumor regression.

Table 4: Clinical Pharmacodynamics and Efficacy (Phase 1 Study)

| Parameter | Dosage | Result | Reference |

| PAR Inhibition (Tumor Tissue) | ≥ 10 mg/day | ≥ 90% | [6][10][11] |

| Clinical Benefit Rate (CBR) | All Doses (2-240 mg/day) | 47% | [10][11] |

| Objective Response Rate (ORR) | All Doses (2-240 mg/day) | 16% | [10][11] |

| ORR (BRCAm+) | All Doses (2-240 mg/day) | 22% | [11] |

| ORR (BRCAm-) | All Doses (2-240 mg/day) | 17% | [11] |

| Recommended Phase 2 Dose (RP2D) | - | 160 mg once daily | [3][6] |

CBR: Clinical Benefit Rate (Stable Disease + Partial Response + Complete Response); ORR: Objective Response Rate (Partial Response + Complete Response); BRCAm+: BRCA mutation positive; BRCAm-: BRCA mutation negative.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are outlines of key experimental protocols used in the evaluation of Venadaparib.

PARP Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of Venadaparib against recombinant PARP enzymes.

Methodology:

-

Reagents: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, histones (as a substrate), and a detection system (e.g., streptavidin-HRP).

-

Procedure: a. The reaction is typically performed in a 96-well plate format. b. A reaction mixture containing histones coated on the plate, activated DNA, and the respective PARP enzyme is prepared. c. Venadaparib is serially diluted to a range of concentrations and added to the wells. A control group with vehicle (e.g., DMSO) is included. d. The enzymatic reaction is initiated by the addition of biotinylated NAD+. e. The plate is incubated at room temperature to allow for the PARylation of histones. f. After incubation, the plate is washed to remove unbound reagents. g. A streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. h. Following another wash step, a chemiluminescent or colorimetric HRP substrate is added. i. The signal is read using a microplate reader. The intensity of the signal is inversely proportional to the PARP inhibitory activity of Venadaparib.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of Venadaparib concentration and fitting the data to a four-parameter logistic curve.[9]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Venadaparib in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., athymic nude or BALB/c nude mice) are used.[9]

-

Tumor Implantation: Human cancer cells (e.g., CAPAN-1, MX-1) or patient-derived tumor fragments (e.g., OV_065) are implanted subcutaneously or orthotopically into the mice.[9]

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Venadaparib, formulated for oral administration, is given daily at various doses. The control group receives the vehicle.[8][9]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[9][12]

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to measure the intratumoral concentration of Venadaparib and the level of PAR inhibition using an ELISA-based assay.[8]

Colony Formation Assay

Objective: To assess the long-term effect of Venadaparib on the ability of single cells to proliferate and form colonies.

Methodology:

-

Cell Plating: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

-

Drug Treatment: After allowing the cells to attach, they are treated with various concentrations of Venadaparib or a vehicle control. The drug is typically left in the culture medium for the duration of the experiment.[9]

-

Incubation: Plates are incubated for an extended period (e.g., 11-30 days), allowing individual cells to grow into visible colonies.[9]

-

Staining: When colonies are of a sufficient size, the medium is removed, and the colonies are fixed and stained with a solution like crystal violet.[9]

-

Quantification: The number of colonies in each well is counted manually or using an automated colony counter.

-

Data Analysis: The survival fraction is calculated for each treatment condition relative to the vehicle control. This provides a measure of the drug's cytostatic or cytotoxic effects.

Logical Relationship: The Principle of Synthetic Lethality

The clinical success of Venadaparib is fundamentally based on the genetic principle of synthetic lethality. This occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of these genes is compatible with cell viability. In the context of Venadaparib, the two "genes" or pathways involved are PARP-mediated DNA repair and the homologous recombination (HR) pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. idience.com [idience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

IDX-1197 and homologous recombination deficiency

An In-Depth Technical Guide to Venadaparib (IDX-1197) and Homologous Recombination Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of synthetic lethal pathways has emerged as a cornerstone of precision oncology. A prime example of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD). HRD, often caused by mutations in genes like BRCA1 and BRCA2, cripples the cell's primary mechanism for repairing DNA double-strand breaks (DSBs), making it highly dependent on other repair pathways, such as those involving PARP. Venadaparib (IDX-1197) is a novel, potent, and selective PARP1/2 inhibitor designed to exploit this vulnerability.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Venadaparib, its preclinical and clinical data in the context of HRD, and the experimental methodologies used in its evaluation.

The Core Principle: Synthetic Lethality in HRD Tumors

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for fixing DNA double-strand breaks (DSBs).[4][5] When key genes in this pathway, such as BRCA1, BRCA2, PALB2, or RAD51, are mutated or epigenetically silenced, the cell is considered to have homologous recombination deficiency (HRD).[5] This deficiency leads to genomic instability, a hallmark of cancer, as the cell must rely on more error-prone repair mechanisms.[4][6]

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into DSBs during DNA replication.[1][3][8]

In a healthy cell with functional HR, these resulting DSBs can be efficiently repaired. However, in an HR-deficient cancer cell, the combination of PARP inhibition and the pre-existing HRD creates a state of "synthetic lethality." The cell is unable to repair the accumulating DSBs, leading to catastrophic genomic damage and apoptosis.[8][9]

Venadaparib (IDX-1197): A Potent and Selective PARP1/2 Inhibitor

Venadaparib is an orally active PARP inhibitor with high potency and selectivity for PARP1 and PARP2.[10] This selectivity is critical, as off-target effects on other PARP family members, such as PARP-3, have been associated with increased hematologic toxicities.[8] Preclinical data demonstrate its strong PARP-trapping activity, which is a key driver of cytotoxicity in HRD cancers.[2]

Preclinical Efficacy

In vitro studies have established the potent enzymatic and cellular activity of Venadaparib.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 1.4 nM | PARP1 (enzyme assay) | [1][10] |

| IC₅₀ | 1.0 nM | PARP2 (enzyme assay) | [1][10] |

| EC₅₀ | 0.5 nM | PAR Inhibition (HeLa cells) | [10] |

| IC₅₀ | ≤5 nM | Cell Growth (MDA-MB-436) | [11] |

| IC₅₀ | 50 nM | Cell Growth (Capan-1) | [11] |

In vivo studies using patient-derived xenograft (PDX) models of BRCA1-mutated ovarian cancer showed that oral administration of Venadaparib resulted in significant, dose-dependent tumor growth inhibition, which was superior to that observed with olaparib.[10][12] A key pharmacodynamic finding was the sustained inhibition of PAR (>90%) in tumor tissues for up to 24 hours post-dose.[10][12]

Clinical Evaluation: Phase 1 Study (NCT03317743)

A first-in-human, phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Venadaparib monotherapy in patients with advanced solid tumors who had progressed on standard therapies.[2][7]

Study Design and Patient Population

The study utilized a conventional 3+3 dose-escalation design, with oral once-daily doses ranging from 2 mg to 240 mg.[2][13]

| Characteristic | Value | Reference |

| Total Patients Enrolled | 32 | [2][7] |

| Most Common Tumor Types | Breast Cancer (16) | [2][13] |

| Ovarian Cancer (12) | [2][13] |

Safety and Tolerability

Venadaparib was generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to the maximum tested dose of 240 mg, and a maximum tolerated dose was not reached.[2][14] The recommended Phase 2 dose (RP2D) was established at 160 mg once daily.[13]

| Adverse Event (Grade ≥3) | Frequency (%) | Reference |

| Anemia | 50% | [2] |

| Neutropenia | 22% - 25% | [2][7] |

| Thrombocytopenia | 6% | [2] |

Clinical Efficacy

Anti-tumor activity was observed across a range of doses, starting from 40 mg/day.[2] Notably, clinical benefit was seen in patients regardless of their BRCA mutation status, suggesting efficacy in the broader HRD population.[2][14]

| Efficacy Endpoint | All Patients | BRCA-mutated | BRCA-wild-type | Reference |

| Objective Response Rate (ORR) | 16% - 17.2% | 22.2% | 20.0% | [7][14] |

| Clinical Benefit Rate (CBR) | 47% - 51.7% | 44.4% | 60.0% | [7][14] |

Pharmacodynamic analysis of tumor biopsies confirmed a ≥90% PAR inhibitory effect at doses of 10 mg/day and higher.[13][14]

Experimental Protocols & Methodologies

In Vitro PARP Inhibition Assays

-

Enzymatic Assays : The potency of Venadaparib against PARP1 and PARP2 was determined using purified enzyme assays. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which is quantified via a colorimetric or chemiluminescent readout. IC₅₀ values are calculated from dose-response curves.[12]

-

Cell-Based PAR Inhibition : To measure cellular activity, DNA damage is induced in a cell line (e.g., HeLa cells). The cells are then treated with varying concentrations of Venadaparib. PARP1-mediated PAR (poly ADP-ribose) expression is subsequently measured using an ELISA-based method.[10][12] The EC₅₀ value represents the concentration required for 50% inhibition of PAR formation.

Assessment of Homologous Recombination Deficiency (HRD)

Determining a tumor's HRD status is critical for patient selection. There is no single standard method, but several approaches are used:[15]

-

HRR Gene Mutation Analysis : This involves sequencing a panel of genes directly or indirectly involved in the homologous recombination repair pathway, including BRCA1, BRCA2, ATM, PALB2, RAD51C/D, and others. This can be done on tumor tissue or circulating tumor DNA (ctDNA).[16]

-

Genomic Scar Assays : Tumors with a history of HRD accumulate characteristic patterns of genomic instability, often called "genomic scars."[17] Next-generation sequencing (NGS) is used to quantify these scars, which include:[4]

-

Loss of Heterozygosity (LOH) : Loss of one parental allele.

-

Telomeric Allelic Imbalance (TAI) : Allelic imbalance that extends to the subtelomeric regions.

-

Large-Scale State Transitions (LST) : Chromosomal breaks between adjacent regions of at least 10 megabases. A composite "genomic instability score" is often calculated from these metrics to determine HRD status.[4][17]

-

In Vivo Patient-Derived Xenograft (PDX) Models

-

Model Establishment : Tumor fragments from patients (e.g., with known BRCA mutations) are implanted subcutaneously into immunocompromised mice.

-

Drug Administration : Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Venadaparib at various doses, competitor drug like Olaparib). Venadaparib is administered orally.[10][12]

-

Efficacy Assessment : Tumor volume is measured regularly. Efficacy is reported as tumor growth inhibition (TGI).

-

Pharmacodynamic Assessment : At the end of the study or at specific time points, tumors are harvested to measure the level of PAR inhibition via ELISA, confirming target engagement in the tumor tissue.[12]

Conclusion and Future Directions

Venadaparib (IDX-1197) is a potent and selective PARP1/2 inhibitor with a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors, particularly those with HRD.[2][8] Its efficacy in both BRCA-mutated and BRCA-wild-type patients suggests a potential benefit for a wider patient population than is defined by BRCA status alone.[14]

Further studies are warranted to continue exploring the efficacy and safety of Venadaparib, both as a monotherapy and in combination with other agents.[2][13] For instance, combining PARP inhibitors with chemotherapy agents like irinotecan has shown synergistic effects in preclinical gastric cancer models.[16] The identification and validation of robust biomarkers beyond BRCA1/2 mutations to accurately identify all patients with HRD who may benefit from Venadaparib will be crucial for its future clinical development.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idience.com [idience.com]

- 4. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]

- 5. Targeting homologous recombination deficiency in ovarian cancer [clinomicseurope.com]

- 6. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Advancements in PARP Inhibition: The Emergence of IDX-1197 as a Promising Therapeutic Agent [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. | BioWorld [bioworld.com]

- 15. sophiagenetics.com [sophiagenetics.com]

- 16. Predictive role of homologous recombination deficiency (HRD) for irinotecan in combination with venadaparib, a novel PARP1/2 inhibitor, as third- or fourth-line treatment in patients with advanced gastric cancer. - ASCO [asco.org]

- 17. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Models in Venadaparib Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP inhibitors represent a targeted therapy approach for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[4] The mechanism of action of Venadaparib is based on the concept of synthetic lethality. By inhibiting PARP-mediated repair of DNA single-strand breaks (SSBs), Venadaparib leads to the accumulation of SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][5][6] In cancer cells with a compromised HR pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[4]

Preclinical in vivo xenograft models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of PARP inhibitors like Venadaparib. These models, utilizing either established cancer cell lines (Cell line-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX), provide a valuable platform to assess the anti-tumor activity of Venadaparib in a living organism. This document provides detailed application notes and protocols for conducting in vivo xenograft studies with Venadaparib.

Mechanism of Action: Venadaparib Signaling Pathway

The primary mechanism of Venadaparib involves the inhibition of PARP1 and PARP2, which are key enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks. In cancers with defective homologous recombination, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA lesions, resulting in synthetic lethality.

Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

This protocol outlines the establishment of xenograft models for evaluating Venadaparib's efficacy. Animal studies should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[4][7]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)

-

Cancer cell lines (e.g., CAPAN-1 for pancreatic cancer, MX-1 for breast cancer) or patient-derived tumor fragments.[4][7]

-

Matrigel or other appropriate extracellular matrix

-

Sterile PBS and surgical instruments

-

Venadaparib HCl

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Cell Preparation (for CDX):

-

Culture cancer cells in appropriate media to 80-90% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension or implant a small tumor fragment (for PDX) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Randomization and Grouping:

-

When the mean tumor volume reaches a predetermined size (e.g., 100-250 mm³), randomize the mice into treatment and control groups.[4] Ensure that the average tumor volume is similar across all groups.

-

-

Venadaparib Administration:

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

Monitor animal health and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be collected for pharmacodynamic analysis (e.g., PAR level measurement).

-

Caption: Workflow for conducting in vivo xenograft studies with Venadaparib.

Data Presentation

The efficacy of Venadaparib in preclinical xenograft models is typically assessed by tumor growth inhibition (TGI). The following tables summarize the quantitative data from various studies.

Table 1: In Vivo Efficacy of Venadaparib in a Patient-Derived Ovarian Cancer Xenograft Model (OV_065)[4][7]

| Treatment Group | Dose (mg/kg) | Administration Route | TGI (%) |

| Venadaparib HCl | 12.5 | Oral | 131.0 |

| Venadaparib HCl | 25 | Oral | 132.7 |

| Venadaparib HCl | 50 | Oral | 135.2 |

| Olaparib | 50 | Oral | 118.2 |

Table 2: In Vivo Efficacy of Venadaparib in a Breast Cancer Cell Line-Derived Xenograft Model (MX-1)

Note: Specific TGI values for MX-1 were not detailed in the provided search results, but the model was mentioned as being used for Venadaparib studies.[4][7]

Table 3: In Vivo Efficacy of Venadaparib in a Pancreatic Cancer Cell Line-Derived Xenograft Model (CAPAN-1)[7]

| Treatment Group | Dose (mg/kg) | Administration Route | TGI (%) |

| Venadaparib HCl | 50 | Oral | 62.2 |

| Venadaparib HCl | 100 | Oral | 82.5 |

| Venadaparib HCl | 200 | Oral | 110.7 |

| Olaparib | 100 | Oral | 36.0 |

Pharmacodynamic Analysis

A key pharmacodynamic marker for PARP inhibitors is the level of poly(ADP-ribose) (PAR) in tumor tissues. Inhibition of PARP activity leads to a reduction in PAR levels. In the OV_065 PDX model, oral administration of Venadaparib HCl at a dose of 12.5 mg/kg resulted in over 90% inhibition of intratumoral PAR levels, which was sustained for up to 24 hours after dosing.[4][7]

Conclusion

Venadaparib has demonstrated significant anti-tumor activity in various preclinical in vivo xenograft models of ovarian, breast, and pancreatic cancer.[5] Notably, it has shown superior or comparable efficacy to other PARP inhibitors like Olaparib.[4][7] The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to further investigate the therapeutic potential of Venadaparib. Future studies may explore Venadaparib in combination with other anti-cancer agents to identify synergistic effects and overcome potential resistance mechanisms.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Venadaparib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. idience.com [idience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Dosing and Administration of Venadaparib Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Venadaparib hydrochloride, a potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, in mouse models for preclinical research.[1][2][3][4] Venadaparib specifically targets PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[1][2][3] By inhibiting these enzymes, Venadaparib leads to the accumulation of DNA damage and subsequent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] Preclinical studies have demonstrated its efficacy and favorable safety profile in various in vivo models.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and efficacy studies of this compound in mice.

Table 1: Pharmacokinetic Parameters of Venadaparib in Female ICR Mice [1]

| Parameter | Intravenous (20 mg/kg) | Oral (60 mg/kg) |

| Tmax (hours) | 0.083 (5 minutes) | 0.25 |

| Terminal Elimination Half-life (hours) | 0.90 | Not Reported |

| Volume of Distribution at Steady-State (L/kg) | 5.28 | Not Applicable |

| Oral Bioavailability (%) | Not Applicable | 70.63 |

Table 2: Efficacy Study Designs of this compound in Mouse Xenograft Models [1]

| Mouse Model | Tumor Type | Mouse Strain | Dose Range (mg/kg) | Administration Route & Schedule | Duration |

| OV_065 PDX | Ovarian Cancer (Patient-Derived) | Athymic Nude Mice | 12.5 - 50 | Oral, Once Daily | 63 days |

| MX-1 Xenograft | Breast Cancer | BALB/c Nude Mice | 12.5 - 50 | Oral, Once Daily | 23 days |

| CAPAN-1 Xenograft | Pancreatic Cancer | BALB/c Nude Mice | 50 - 200 | Oral, Once Daily | 28 days |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in ICR Mice

This protocol details the methodology for assessing the pharmacokinetic properties of this compound following intravenous and oral administration in Institute of Cancer Research (ICR) mice.[1]

Materials:

-

This compound

-

Vehicle (e.g., distilled water for oral solution)

-

Female ICR mice (6-7 weeks old, 18-22 g)

-

Standard laboratory equipment for intravenous and oral administration

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC/MS-MS system for plasma concentration analysis

Procedure:

-

Animal Acclimatization: Acclimate female ICR mice to laboratory conditions for at least one week prior to the study.

-

Dosing Groups:

-

Intravenous (IV) Group (n=9): Administer a single 20 mg/kg dose of this compound via the tail vein.

-

Oral (PO) Group (n=6): Fast mice overnight before administering a single 60 mg/kg oral dose of this compound solution. Provide food 4 hours post-dosing.

-

-

Blood Collection:

-

IV Group: Collect blood samples at 5, 10, 15, 30, 60, 120, and 240 minutes post-administration.

-

PO Group: Collect blood samples at 15, 30, 60, 120, and 240 minutes post-administration.

-

-

Plasma Preparation: Process the collected blood by centrifugation to separate the plasma. Store plasma samples at -70°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of Venadaparib using a validated LC/MS-MS method.[1]

-

Data Analysis: Calculate key pharmacokinetic parameters (Tmax, half-life, etc.) using appropriate software.

Protocol 2: In Vivo Efficacy Evaluation in Xenograft Models

This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in various mouse xenograft models. Oral administration at doses starting from 12.5 mg/kg has shown significant tumor growth reduction.[1][3][6]

Materials:

-

This compound

-

Vehicle (e.g., distilled water)

-

Immunocompromised mice (e.g., Athymic Nude, BALB/c Nude)

-

Cancer cell lines (e.g., MX-1, CAPAN-1) or patient-derived tumor fragments (e.g., OV_065)

-

Standard laboratory equipment for tumor implantation and oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into the flank of the mice.

-

Tumor Growth and Grouping: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

-

Drug Administration:

-

Prepare fresh formulations of this compound in the appropriate vehicle daily.

-

Administer the designated dose (e.g., 12.5, 50, or 200 mg/kg) orally via gavage, once daily, for the specified duration (e.g., 23-63 days).[1]

-

Administer vehicle to the control group on the same schedule.

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the general health and behavior of the mice daily.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).

-

Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.

-

Protocol 3: Pharmacodynamic Assessment of PARP Inhibition in Tumor Tissues

This protocol is designed to measure the extent of PARP inhibition in tumor tissue following this compound administration, confirming target engagement in vivo.[1]

Materials:

-

Tumor-bearing mice from an efficacy study (e.g., OV_065 PDX model)

-

This compound

-

Euthanasia supplies (e.g., CO₂ chamber)

-

Tissue collection and storage supplies (e.g., cryovials, liquid nitrogen, -70°C freezer)

-

PARP inhibition assay kit

Procedure:

-

Dosing: In a satellite group of tumor-bearing mice (e.g., OV_065 PDX model), administer this compound once daily (e.g., 12.5 mg/kg) for 7 days.[1]

-

Sample Collection: Euthanize groups of mice (n=4/group) at various time points after the final dose (e.g., 4, 7, and 24 hours).[1] A vehicle-only control group should also be included.

-

Tissue Processing: Immediately following euthanasia, collect plasma and tumor samples. Snap-freeze tumor tissues in liquid nitrogen and store at -70°C.

-

PARP Inhibition Assay: Homogenize the tumor tissues and measure the levels of poly(ADP-ribose) (PAR) using a validated assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PAR inhibition in the treated groups relative to the vehicle control group. Studies have shown that a 12.5 mg/kg oral dose can result in over 90% intratumoral PARP inhibition for up to 24 hours.[1][6][7][8]

Mechanism of Action: PARP Inhibition

Venadaparib functions by inhibiting PARP-1 and PARP-2. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), this inhibition leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.

References

- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Venadaparib Hydrochloride: Application Notes and Protocols for PARP Trapping Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venadaparib hydrochloride (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[4] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]

A key mechanism of action for many potent PARP inhibitors, including Venadaparib, is the "trapping" of PARP enzymes on DNA at the site of damage.[6] This trapping prevents the completion of DNA repair, leading to the accumulation of cytotoxic PARP-DNA complexes, which can cause replication fork collapse and the formation of double-strand breaks (DSBs).[5][7] The PARP trapping efficiency of an inhibitor is a critical determinant of its cytotoxic potential and is not always directly correlated with its catalytic inhibitory activity.[7] Therefore, accurate and robust methods to quantify PARP trapping are essential for the preclinical evaluation and clinical development of new PARP inhibitors.

These application notes provide detailed protocols for assessing the PARP trapping activity of this compound using a fluorescence polarization (FP)-based assay.

Signaling Pathway and Mechanism of Action

In response to DNA single-strand breaks, PARP-1 and PARP-2 are recruited to the site of damage.[8] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[8] This PARylation event serves as a scaffold to recruit other DNA repair factors.[7] Following successful recruitment, PARP auto-PARylation leads to its dissociation from the DNA, allowing the repair machinery to access the break.[9]

Venadaparib and other PARP inhibitors compete with NAD+ for the catalytic domain of PARP.[8] By inhibiting the catalytic activity, they prevent auto-PARylation, which in turn "traps" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex.[6][7]

Caption: PARP-1/2 signaling in DNA repair and the mechanism of PARP trapping by Venadaparib.

Quantitative Data

Venadaparib has demonstrated potent PARP trapping activity, comparable to or exceeding that of other clinical-stage PARP inhibitors. The half-maximal effective concentration (EC50) for PARP trapping is a key metric for evaluating potency.

| Compound | PARP Trapping EC50 (nM)[10] | PAR Formation EC50 (nM)[11] |

| Venadaparib | 2.2 | 0.5 |

| Olaparib | 7.3 | 0.7 |

| Rucaparib | 6.4 | 1.9 |

| Niraparib | 118.0 | 5.6 |

| Talazoparib | 1.9 | 0.7 |

| Veliparib | 57.7 | 4.5 |

Experimental Protocols

In Vitro PARP Trapping Assay (Fluorescence Polarization)

This protocol is adapted from the BPS Bioscience PARPtrap™ Assay Kit (Cat No. 80584), which was utilized in the characterization of Venadaparib.[10] The principle of this assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled DNA oligonucleotide. When PARP is bound to the DNA, the complex is large and tumbles slowly in solution, resulting in a high FP signal. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, which then tumbles rapidly, leading to a low FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.

-

This compound

-

PARPtrap™ Assay Kit for PARP1 (BPS Bioscience, Cat. No. 80584 or similar) containing:

-

Purified recombinant PARP1 enzyme

-

Fluorescently labeled oligonucleotide duplex

-

Assay Buffer

-

NAD+

-

-

Black, low-binding 96-well or 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

-

Adhesive plate sealer

-

Sterile, nuclease-free water

-

DMSO

Caption: Workflow for the in vitro PARP trapping fluorescence polarization assay.

-

Reagent Preparation:

-

Prepare a 1x Assay Buffer by diluting the concentrated stock provided in the kit with sterile water.

-

Prepare serial dilutions of this compound in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.

-

Prepare a 'Diluent Solution' (e.g., 10% DMSO in water) to serve as the vehicle control.

-

Thaw the PARP1 enzyme, fluorescent DNA, and NAD+ on ice. Dilute the PARP1 enzyme to the working concentration specified in the kit manual using 1x Assay Buffer.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for:

-